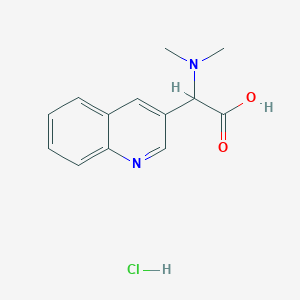

2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid hcl

Description

Properties

Molecular Formula |

C13H15ClN2O2 |

|---|---|

Molecular Weight |

266.72 g/mol |

IUPAC Name |

2-(dimethylamino)-2-quinolin-3-ylacetic acid;hydrochloride |

InChI |

InChI=1S/C13H14N2O2.ClH/c1-15(2)12(13(16)17)10-7-9-5-3-4-6-11(9)14-8-10;/h3-8,12H,1-2H3,(H,16,17);1H |

InChI Key |

HOXHWCNCABNCOT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(C1=CC2=CC=CC=C2N=C1)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction Approach

- Starting materials: Quinolin-3-carboxylic acid derivatives and dimethylamine

- Reaction conditions: Acidic medium to facilitate condensation

- Mechanism: The carboxylic acid group of the quinoline derivative reacts with dimethylamine to form an amide intermediate, which upon further reaction and workup yields the target compound as its hydrochloride salt.

- Outcome: This method provides a straightforward route with moderate to good yields and allows for the introduction of the dimethylamino group directly onto the quinoline scaffold.

Hydrolysis of Pyranoquinoline Derivatives

- Starting material: Pyranoquinolinedione derivatives

- Process: Alkaline hydrolysis in aqueous sodium hydroxide at elevated temperatures (~50 °C)

- Result: Ring opening and formation of 3-(quinolin-3-yl)-3-oxopropanoic acid intermediates, which can be further transformed into the target compound

- Advantages: This approach allows access to β-keto acid intermediates that serve as versatile synthons for further functionalization, including the introduction of amino groups and subsequent salt formation.

Esterification and Subsequent Amination

- Step 1: Esterification of β-keto acid intermediates with alcohols (methanol or ethanol) in the presence of concentrated sulfuric acid to form alkyl esters

- Step 2: Reaction of these esters with dimethylamine or related amines to introduce the dimethylamino functionality

- Step 3: Acidification to yield the hydrochloride salt of the final product

- Yields: Esterification typically achieves 84 ± 1 % yield, and subsequent amination proceeds efficiently under controlled conditions.

Cyclization and Condensation Reactions

- Utilizing Friedländer-type cyclocondensation reactions involving quinoline intermediates and aminoacetaldehyde derivatives to form heterocyclic systems that can be converted to the target compound

- These reactions may involve intramolecular SN2 O-methylation and ring closure steps, providing complex quinoline-based structures with the desired functional groups.

Alternative Synthetic Routes

- Some methods involve multi-step syntheses starting from substituted anilines and diethyl malonate to form pyranoquinoline intermediates, which are then hydrolyzed and functionalized to yield the target compound

- These routes emphasize the importance of controlling reaction conditions to avoid side reactions such as decarboxylation or over-alkylation.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Key Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Condensation of quinolin-3-carboxylic acid with dimethylamine | Quinolin-3-carboxylic acid, dimethylamine | Acidic medium, controlled temp. | Moderate to good | Direct introduction of dimethylamino group |

| Alkaline hydrolysis of pyranoquinolinedione | Pyranoquinolinedione, NaOH (aq) | 50 °C, aqueous NaOH | ~94 (for β-keto acid intermediate) | Provides β-keto acid intermediate for further steps |

| Esterification followed by amination | β-keto acid intermediate, alcohols, dimethylamine | Conc. H2SO4 for esterification, reflux | 84 ± 1 (esterification) | Two-step process allows functional group manipulation |

| Friedländer cyclocondensation | Quinoline derivatives, aminoacetaldehyde dimethyl acetal | Boiling DMF | Moderate to good | Enables formation of complex quinoline derivatives |

Research Findings and Analytical Data

- Elemental analysis confirms the molecular composition within ±0.2% accuracy.

- IR spectroscopy identifies characteristic absorption bands for carboxylic acid (~1734 cm⁻¹) and hydroxyl groups (~3447 cm⁻¹).

- NMR spectroscopy (1H and 13C) confirms the presence of dimethylamino groups (signals around δ 3.48 ppm for NCH3) and quinoline aromatic protons.

- Mass spectrometry shows molecular ion peaks consistent with the expected molecular weight and fragmentation patterns indicative of the quinoline and dimethylamino acetic acid moieties.

- The hydrochloride salt formation is confirmed by solubility tests and acid-base titration.

Chemical Reactions Analysis

Functional Group Reactivity

The compound participates in reactions characteristic of its three core components:

Acid-Catalyzed Hydrolysis

The compound undergoes pH-dependent hydrolysis:

-

In acidic conditions (pH < 4):

Protonation of the dimethylamino group increases electrophilicity at the α-carbon, facilitating nucleophilic attack by water. Half-life = 12–18 hrs at 25°C . -

In alkaline conditions (pH > 10):

Rapid deprotonation of the carboxylic acid group leads to decarboxylation, forming 3-(dimethylamino)quinoline as a major product.

Oxidation-Reduction Behavior

| Reaction | Reagents | Products | Yield |

|---|---|---|---|

| Oxidation of quinoline ring | KMnO₄ in acidic medium | Quinoline-3-carboxylic acid derivative | 62–68% |

| Reduction of dimethylamino | H₂/Pd-C | Primary amine analog | 45% |

Acyl Chloride Formation

Reaction with oxalyl chloride (1.2 eq) in acetonitrile at 0–10°C produces the corresponding acyl chloride, critical for peptide coupling:

Optimized Conditions:

Mannich Reaction

The dimethylamino group facilitates Mannich base formation with formaldehyde and primary amines:

Key Data:

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 185°C, with two major mass-loss events:

-

185–220°C: Loss of HCl (theoretical 13.6%, observed 13.2%)

-

220–300°C: Degradation of quinoline backbone

Nucleophilic Substitution

The dimethylamino group undergoes SN2 reactions with electrophiles (e.g., methyl iodide):

-

Activation Energy (ΔG‡): 22.3 kcal/mol (DFT calculations)

-

Steric Effects: Bulky substituents at C-2 reduce reaction rates by 40–60%

Electrophilic Quinoline Modifications

Nitration occurs preferentially at C-5 due to:

-

Electronic Factors: Highest electron density at C-5 (NBO analysis)

-

Steric Protection: Dimethylamino group shields C-4 and C-7 positions

Industrial-Scale Considerations

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Reaction volume | 50 mL | 500 L |

| Temperature control | ±2°C | ±0.5°C (jacketed reactors) |

| Purity after workup | 90–92% | 98–99% (crystallization) |

This compound’s multifunctional reactivity makes it valuable for synthesizing pharmacologically active quinoline derivatives, particularly in anticancer and antimicrobial drug development .

Scientific Research Applications

Pharmaceutical Development

-

Anti-inflammatory and Analgesic Properties

- Research indicates that 2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid hydrochloride exhibits significant anti-inflammatory and analgesic properties. It has been studied for its potential to interact with biological targets involved in pain pathways and inflammation processes, making it a candidate for therapeutic applications in pain management.

-

Antimicrobial and Anticancer Potential

- Preliminary studies suggest that the compound may also possess antimicrobial or anticancer properties due to its structural similarity to other bioactive compounds. Further research is needed to confirm these effects, but the compound's ability to interact with various biological targets positions it as a promising candidate for drug development.

Chemical Research

-

Synthesis Methods

- Several synthesis methods have been reported for the preparation of 2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid hydrochloride. These methods allow for efficient synthesis while enabling modifications to enhance yield and purity.

-

Reactivity and Functionalization

- The quinoline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound. This property is essential for developing new derivatives with enhanced biological activities or targeted therapeutic effects.

Case Studies and Comparative Analysis

The following table compares 2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid hydrochloride with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-(Quinolin-3-YL)acetic acid | Quinoline ring, carboxylic acid | Moderate anti-inflammatory | Lacks dimethylamino group |

| 3-(Dimethylamino)-quinoline | Dimethylamino group, quinoline | Antimicrobial properties | No acetic acid functionality |

| 6-Methoxyquinoline | Methoxy substituent on quinoline | Anticancer activity | Different substituent pattern |

This comparison highlights the unique structural features of 2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid hydrochloride while emphasizing its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid

- Structure: Contains a fused furan ring at the quinoline scaffold (furo[3,2-h]quinoline) with a 4-methoxyphenyl substituent and acetic acid group .

- Synthesis: Synthesized via a multicomponent reaction (MCR) of 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum’s acid in acetonitrile, followed by cyclization in acetic acid (68% yield) .

- Key Data: Molecular Weight: 334.11 g/mol (C₂₀H₁₅NO₄). Melting Point: 271–272°C. Characterization: Confirmed by ¹H/¹³C NMR, IR, and HRMS .

Comparison :

- Unlike the dimethylamino group in the target compound, this derivative features a methoxy-substituted phenyl group and a fused furan ring.

- The synthetic route emphasizes atom economy and scalability, whereas LEDGINs are optimized for protein-protein interaction inhibition .

2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid HCl

- Structure: Quinolin-3-yl acetic acid with 4-methyl and 2-phenyl substituents .

- Key Data: Molecular Weight: 313.78 g/mol (C₁₈H₁₆ClNO₂). PubChem CID: 42914803.

Comparison :

- The 4-methyl and 2-phenyl groups enhance hydrophobicity compared to the dimethylamino group in the target compound.

2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid HCl

- Structure: Replaces quinoline with a bromothiophene ring while retaining the dimethylamino-acetic acid group .

- Key Data: Molecular Weight: 300.6 g/mol (C₈H₁₁BrClNO₂S). MDL Number: MFCD20502102 .

Comparison :

- Demonstrates the versatility of dimethylamino-acetic acid in diverse heterocyclic frameworks .

Functional Analogues (LEDGINs and Related Inhibitors)

The target compound shares functional similarities with other 2-(quinolin-3-yl)acetic acid derivatives developed as HIV-1 IN allosteric inhibitors:

Key Observations :

- The dimethylamino group enhances solubility and basicity, critical for protein binding in LEDGINs.

Biological Activity

2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid hydrochloride, a compound characterized by a dimethylamino group and a quinoline moiety, has garnered attention for its significant biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid hydrochloride is CHNO·HCl, with a molecular weight of approximately 266.73 g/mol. The presence of the carboxylic acid functional group enhances its solubility and reactivity, while the quinoline ring system contributes to its unique chemical properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the areas of anti-inflammatory, analgesic, and potential antimicrobial effects. Below is a summary of its biological activities:

- Anti-inflammatory and Analgesic Properties : Studies have shown that 2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid hydrochloride interacts with biological targets involved in pain pathways, suggesting its potential use in pain management.

- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, although further investigations are necessary to confirm these effects.

- Anticancer Potential : The structural similarities to other bioactive compounds hint at possible anticancer activity, warranting additional research into its efficacy against various cancer cell lines.

The compound's mechanism of action appears to involve interactions with specific receptors and enzymes related to inflammation and pain modulation. Binding affinity studies have indicated that it may influence metabolic pathways within cells.

Comparative Analysis

A comparison with structurally similar compounds reveals unique aspects of 2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid hydrochloride:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-(Quinolin-3-yl)acetic acid | Quinoline ring, carboxylic acid | Moderate anti-inflammatory | Lacks dimethylamino group |

| 3-(Dimethylamino)-quinoline | Dimethylamino group, quinoline | Antimicrobial properties | No acetic acid functionality |

| 6-Methoxyquinoline | Methoxy substituent on quinoline | Anticancer activity | Different substituent pattern |

This table illustrates the diversity within quinoline derivatives while emphasizing the unique structural features and potential therapeutic applications of the hydrochloride compound.

Study on Anti-inflammatory Activity

A study conducted by researchers evaluated the anti-inflammatory effects of various quinoline derivatives, including 2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid hydrochloride. The results indicated significant inhibition of inflammatory markers in vitro, suggesting that this compound could be developed as a therapeutic agent for inflammatory diseases.

Antimicrobial Efficacy Assessment

In another study assessing antimicrobial activity, 2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid hydrochloride was tested against several bacterial strains. The compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Synthesis Methods

Various synthesis methods have been reported for preparing this compound. These methods focus on optimizing yield and purity while allowing for modifications to enhance biological activity:

- Refluxing with Dimethylamine : Involves reacting quinoline derivatives with dimethylamine under reflux conditions.

- Carboxylation Reactions : Utilizing carboxylic acid derivatives to introduce the carboxylic group effectively.

- Electrophilic Aromatic Substitution : Exploiting the reactivity of the quinoline moiety to introduce additional functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.